molecular formula C17H19NO5 B579845 (2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol CAS No. 421583-14-4

(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol

Cat. No. B579845
M. Wt: 317.341
InChI Key: HZSAQOVOGNCGNL-UTQGOSHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol is a natural product found in Cephalotaxus harringtonia with data available.

Scientific Research Applications

Macrocyclic Compounds and Structural Analysis

  • Macrocyclic compounds like the title compound often possess unique structures that facilitate various scientific applications. For instance, the study by Alaoui et al. (2007) discusses a macrocyclic compound with a benzo-fused macrocycle, which is relevant for understanding the structural aspects of similar macrocycles (Alaoui et al., 2007).

Synthesis and Conformational Studies

  • The synthesis and structural analysis of novel macrocycles provide insight into their conformation and potential applications. Zubarev et al. (2001) explored the synthesis and crystal structures of tetrazole-containing macrocycles, which could be analogous to the research on (2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.0²,⁹.0⁴,⁸.0⁸,¹².0¹⁵,¹⁹]icosa-1(20),13,15(19)-triene-2,10,11-triol (Zubarev et al., 2001).

Ligand Selectivity and Metal Ion Complexation

  • Wade et al. (1990) studied the selectivity of macrocyclic ligands for metal ions, highlighting the importance of macrocyclic structures in metal ion complexation, which is a key aspect of research on compounds like the one (Wade et al., 1990).

Ion-Selective Electrodes and Crystal Structures

  • Casabó et al. (1991) investigated pyridine-based macrocycles for their use as ion-selective electrodes, an application that could be relevant for the compound . The study also delved into crystal structures, which are crucial for understanding macrocyclic compounds (Casabó et al., 1991).

Pharmaceutical Applications

  • Kinoshita et al. (2003) conducted a study on the total synthesis of a hydroxypolypoda compound, which is relevant in understanding the synthetic pathways that might be applicable to the compound , particularly in pharmaceutical contexts (Kinoshita et al., 2003).

properties

IUPAC Name

(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c19-13-12-8-4-10-11(23-7-22-10)5-9(8)17(21)6-18-3-1-2-16(12,18)15(17)14(13)20/h4-5,12-15,19-21H,1-3,6-7H2/t12-,13+,14+,15+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSAQOVOGNCGNL-UTQGOSHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23C4C(C(C2C(CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]23[C@H]4[C@@H]([C@@H]([C@@H]2[C@@](CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91885188

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol
Reactant of Route 2
(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol
Reactant of Route 3
(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol
Reactant of Route 4
(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol
Reactant of Route 5
(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol
Reactant of Route 6
(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol

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